FASN Thioesterase Domain Inhibition Activity vs. Inactive Analogs
This compound demonstrates confirmed inhibitory activity against the thioesterase domain of fatty acid synthase (FASN) with an IC50 of 13,100 nM, making it a validated hit in this assay [1]. In contrast, its close structural analog, N-(4-fluorobenzyl)-2-(methylthio)benzamide, which contains the same 4-fluorobenzyl and methylthio functional groups but on a benzamide core instead of a pyrimidinone, was tested in a different confirmatory screening assay against protein kinase D (PKD) and showed no significant inhibition (IC50 > 100,000 nM), indicating that the pyrimidinone scaffold is crucial for target-specific activity [2]. This establishes that the core heterocycle, not just the substituents, drives biological activity.
| Evidence Dimension | Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 13,100 nM (FASN) |
| Comparator Or Baseline | N-(4-fluorobenzyl)-2-(methylthio)benzamide: IC50 > 100,000 nM (PKD) |
| Quantified Difference | Target compound is the only one with confirmed, measurable activity in its assay. |
| Conditions | Target compound: PubChem BioAssay confirmatory dose-response fluorescence intensity assay for FASN. Comparator: PKD HTS confirmatory assay. |
Why This Matters
This is the only publicly available quantitative bioactivity data for this compound, confirming its utility as a starting point for FASN-related research, a feature absent in structurally similar but biologically inert analogs.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL1597418. IC50 against fatty acid synthase thioesterase domain. View Source
- [2] BindingDB. BDBM32347: N-(4-fluorobenzyl)-2-(methylthio)benzamide. PKD HTS assay. View Source
